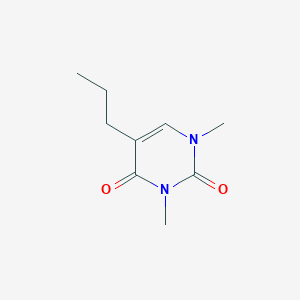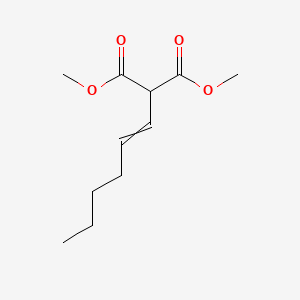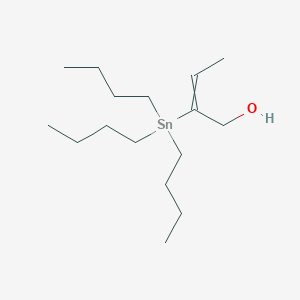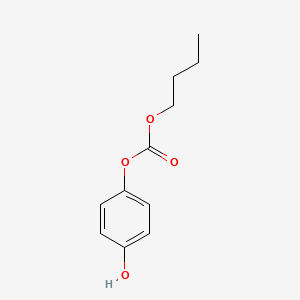
Butyl (4-hydroxyphenyl) Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4-hydroxyphenyl) Carbonate is an organic compound that belongs to the class of phenolic carbonates It is characterized by the presence of a butyl group attached to a phenolic ring, which is further connected to a carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-hydroxyphenyl) Carbonate typically involves the reaction of 4-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Hydroxyphenol+Butyl Chloroformate→Butyl (4-hydroxyphenyl) Carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4-hydroxyphenyl) Carbonate undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and phenols.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Butyl (4-hydroxyphenyl) Carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism by which Butyl (4-hydroxyphenyl) Carbonate exerts its effects is primarily through its phenolic group. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butyl (3,5-di-tert-butyl-4-hydroxyphenyl) Carbonate: Similar structure but with tert-butyl groups, offering different steric and electronic properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) Propanoate: A longer alkyl chain providing enhanced hydrophobicity and different applications in materials science.
Uniqueness
Butyl (4-hydroxyphenyl) Carbonate is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its phenolic group provides antioxidant properties, while the butyl group offers solubility in organic solvents, making it suitable for diverse industrial and research applications.
Propiedades
Número CAS |
81577-19-7 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
butyl (4-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C11H14O4/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Clave InChI |
MIGCBVFOVJTYFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


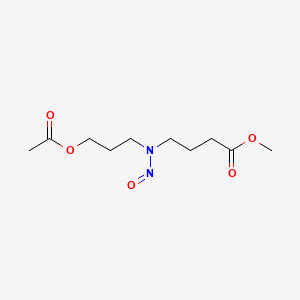
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
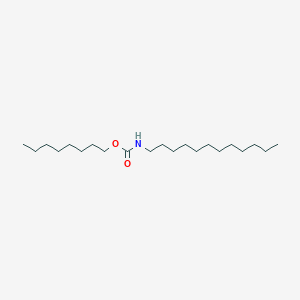
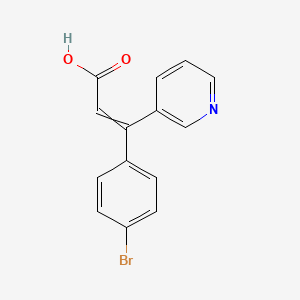
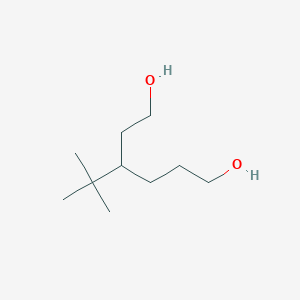
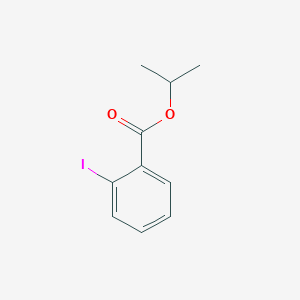
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
